trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol
Description
Properties
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-6-12-10(14-9)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTLLTHPBPWSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC(=N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202425 | |
| Record name | Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-60-6 | |
| Record name | Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves reacting trans-4-aminocyclohexanol with 2,4-dichloropyrimidine under basic conditions. This method leverages the nucleophilicity of the amine to displace the chlorine at the pyrimidine’s 2-position, retaining the 4-chloro substituent.
Procedure
- Reaction Setup : Combine trans-4-aminocyclohexanol (1.0 equiv) and 2,4-dichloropyrimidine (1.2 equiv) in anhydrous dichloromethane (DCM).
- Base Addition : Introduce triethylamine (2.5 equiv) to deprotonate the amine and facilitate nucleophilic attack.
- Stirring : React at ambient temperature for 7–12 hours under inert atmosphere.
- Workup : Quench with saturated sodium bicarbonate, extract with DCM, and dry over Na2SO4.
- Purification : Isolate the product via flash chromatography (hexane/EtOAc gradient) or recrystallization.
Key Observations
Isomer Separation via Recrystallization
For mixtures of cis/trans isomers, recrystallization effectively isolates the trans isomer. This approach is critical when stereoselective synthesis is challenging.
Procedure
- Esterification : Treat cis/trans-4-aminocyclohexanol with acetic anhydride to form acetamide derivatives.
- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol, then cool to induce crystallization. The trans isomer preferentially crystallizes due to lower solubility.
- Hydrolysis : Reflux the trans-acetamide ester in aqueous NaOH to regenerate the free amine.
Key Observations
- Recrystallization achieves >99% trans-isomer purity.
- Solvent recycling minimizes environmental impact, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 60–70 | 95–98 | Direct, single-step | Requires pure trans-amine starting material |
| Recrystallization | 50–60 | >99 | High stereochemical purity | Multi-step, moderate yield |
| Enzymatic Resolution | N/A | N/A | Green, potential for scalability | Not yet demonstrated for this compound |
Optimization Strategies
Solvent Systems
Temperature Control
Catalytic Additives
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve interfacial reactions in biphasic systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: Its ability to interact with specific biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of trans-4-(pyrimidinylamino)cyclohexanol derivatives. Variations in the pyrimidine substituents and additional functional groups dictate their biological activity and therapeutic applications. Below is a structural and functional comparison:
Table 1: Structural and Functional Properties of Analogous Compounds
Biological Activity
The compound trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₀H₁₄ClN₃O
- Molecular Weight : 229.69 g/mol
Structural Features
The compound features a cyclohexanol moiety with a 4-chloropyrimidine substituent, which is crucial for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, enhancing its affinity for biological targets.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The chloropyrimidine group can interact with active sites on enzymes or receptors, modulating their activity.
- Cellular Pathway Modulation : These interactions can lead to downstream effects in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Therapeutic Potential
Research indicates that this compound may have applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may act as a lead compound in the development of anticancer drugs by targeting specific kinases involved in tumor growth .
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated:
- Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC₅₀ value ranging from 5 to 15 µM.
- Mechanistic Insights : Analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Inhibition of Bacterial Growth : The compound exhibited inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 8 to 32 µg/mL.
- Synergistic Effects : When combined with existing antibiotics, it enhanced their efficacy, suggesting potential for combination therapies .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC₅₀/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 5 - 15 | Induction of apoptosis |
| Antimicrobial | Gram-positive Bacteria | 8 - 32 | Inhibition of cell wall synthesis |
Table 2: Structural Characteristics and Biological Targets
| Structural Feature | Biological Target | Interaction Type |
|---|---|---|
| Hydroxyl Group | Enzymes/Receptors | Hydrogen bonding |
| Chloropyrimidine Substituent | Kinases | Competitive inhibition |
Q & A
Q. What are the common synthetic routes for preparing trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-aminopyrimidine with trans-4-aminocyclohexanol under basic conditions (e.g., K₂CO₃ in DMF) to form the amino linkage. Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometry is critical to minimize side products like regioisomers or unreacted intermediates . Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry (e.g., trans-configuration of the cyclohexanol group).
- HPLC-MS for purity assessment and detection of chlorinated byproducts.
- X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities, as demonstrated in related pyrimidine derivatives .
- FT-IR to verify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and reduce diastereomeric impurities?
- Methodological Answer :
- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for efficient coupling, as seen in analogous pyrimidine syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require strict moisture control to avoid hydrolysis.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions.
- Chiral Resolution : Employ chiral stationary phases in HPLC or enzymatic resolution to isolate the trans-isomer .
Q. What strategies resolve conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- Dynamic NMR Studies : Probe temperature-dependent conformational changes in the cyclohexanol ring that may alter splitting patterns.
- DFT Calculations : Compare computed chemical shifts (using software like Gaussian) with experimental data to validate stereoelectronic effects .
- Cross-Validation : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons, particularly between the pyrimidine and cyclohexanol moieties .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line passage number, solvent (DMSO vs. saline), and incubation time.
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed chloropyrimidine) that may interfere with activity .
- Structural Analog Testing : Compare activity with analogs (e.g., 4-chloro-N-(4-substituted-phenyl)benzamide derivatives) to isolate pharmacophore contributions .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
- Light/Heat Stress Testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to identify labile bonds (e.g., C-Cl cleavage).
- Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to predict in vivo half-life .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?
- Methodological Answer :
- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP of ~2.5 suggests moderate organic solubility).
- Crystallinity Effects : Amorphous vs. crystalline forms may exhibit different solubility; characterize via XRD .
- Counterion Screening : Test salt forms (e.g., hydrochloride) to enhance aqueous solubility, as seen in related cyclohexanol derivatives .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure specificity of this compound?
- Methodological Answer :
- Negative Controls : Use structurally similar inactive analogs (e.g., 4-unsubstituted pyrimidine) to rule off-target effects.
- Positive Controls : Include known inhibitors/agonists of the target pathway (e.g., kinase inhibitors for kinase-targeted studies).
- Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
